E-Oximinoarylsulfonamide

Description

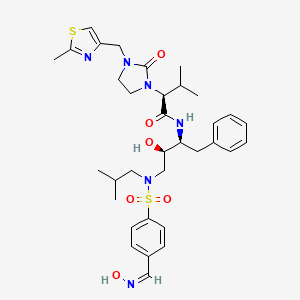

Properties

Molecular Formula |

C34H46N6O6S2 |

|---|---|

Molecular Weight |

698.9 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-3-hydroxy-4-[[4-[(Z)-hydroxyiminomethyl]phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-3-methyl-2-[3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxoimidazolidin-1-yl]butanamide |

InChI |

InChI=1S/C34H46N6O6S2/c1-23(2)19-39(48(45,46)29-13-11-27(12-14-29)18-35-44)21-31(41)30(17-26-9-7-6-8-10-26)37-33(42)32(24(3)4)40-16-15-38(34(40)43)20-28-22-47-25(5)36-28/h6-14,18,22-24,30-32,41,44H,15-17,19-21H2,1-5H3,(H,37,42)/b35-18-/t30-,31+,32-/m0/s1 |

InChI Key |

PJLSJXTZOMOVBI-FORPJIAOSA-N |

Isomeric SMILES |

CC1=NC(=CS1)CN2CCN(C2=O)[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)/C=N\O)O |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(C2=O)C(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)C=NO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Oximinoarylsulfonamide and Its Derivatives

Established Synthetic Pathways

The construction of the E-oximinoarylsulfonamide scaffold is primarily achieved through the formation of the oxime functionality on a pre-existing arylsulfonamide backbone containing a ketone.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most conventional and widely employed method for the synthesis of oximinoarylsulfonamides is the condensation reaction of a β-keto arylsulfone with a hydroxylamine derivative. This reaction is a classic transformation in organic chemistry for the formation of oximes from ketones. wikipedia.org

The general reaction involves treating a β-keto arylsulfone with hydroxylamine hydrochloride in the presence of a base. The base, typically sodium acetate (B1210297) or a tertiary amine, is necessary to liberate the free hydroxylamine from its salt. The reaction is often carried out in a protic solvent such as ethanol (B145695). researchgate.netarpgweb.com Microwave irradiation has been demonstrated to be an effective technique for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net

A study by Hatem A. Abdel-Aziz et al. reported the synthesis of a series of oximes from β-keto sulfones by reacting them with hydroxylamine hydrochloride and sodium acetate in ethanol under microwave irradiation. This method proved to be efficient, with reactions completing in as little as 2 minutes at 100 W, affording the desired oximes in good to excellent yields (80-88%). researchgate.net

The reaction conditions for the oximation of β-keto sulfones can be summarized as follows:

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| β-Keto arylsulfone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Microwave (100 W), 90°C, 2 min | 80-88% | researchgate.net |

| Alicyclic ketone | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol | Reflux | Moderate to good | arpgweb.com |

One-Pot Synthetic Protocols for Streamlined Production

To enhance efficiency and reduce the number of isolation and purification steps, one-pot synthetic protocols are highly desirable. While a direct one-pot synthesis of E-Oximinoarylsulfonamides from simple starting materials is not extensively documented, a streamlined production can be envisaged by combining the synthesis of the β-keto sulfone precursor with the subsequent oximation step in a single pot.

For instance, a one-pot synthesis of β-keto sulfones has been reported from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication. lppcollegerisod.ac.in This catalyst-free method first generates an α-bromo ketone intermediate, which then undergoes condensation with the sulfinate salt. A subsequent in-situ oximation of the resulting β-keto sulfone by the addition of hydroxylamine could potentially afford the desired oximinoarylsulfonamide (B10759449) in a one-pot fashion.

Similarly, other one-pot syntheses of sulfonamides from unactivated acids and amines have been developed, which could be adapted to produce a β-keto sulfonamide that is then converted to the oxime in the same reaction vessel. nih.govacs.org

Sustainable and Catalyst-Free Approaches

In line with the principles of green chemistry, the development of sustainable and catalyst-free synthetic methods is a key area of research. For the synthesis of oximinoarylsulfonamides, this can be approached by employing environmentally benign solvents, avoiding toxic catalysts, and improving atom economy.

A notable example of a sustainable, catalyst-free approach for a related class of compounds, N-sulfonylimines, involves the direct condensation of sulfonamides with aldehydes. nih.govresearchgate.netnih.gov This reaction is mediated by neutral aluminum oxide (Al₂O₃) which acts as an efficient and reusable dehydrating agent. nih.govresearchgate.netnih.gov The use of a green and recyclable solvent such as dimethyl carbonate (DMC) further enhances the environmental credentials of this methodology. nih.govresearchgate.net This approach, which avoids the use of any catalyst, provides the desired products in high yields and purity through a simple experimental procedure. nih.govresearchgate.netnih.gov

The principles of this catalyst-free condensation can be extended to the oximation of β-keto sulfones. The use of a solid dehydrating agent can drive the equilibrium towards the formation of the oxime, potentially under catalyst-free conditions. Additionally, catalyst-free methods for the synthesis of the β-keto sulfone precursors themselves have been reported, such as the reaction of aryldiazonium tetrafluoroborates with sulfur dioxide and silyl (B83357) enol ethers. nih.gov

Stereoselective Synthesis of E-Oximinoarylsulfonamide Analogs

The stereochemistry of the oxime double bond (E/Z isomerism) and the potential for chirality in the arylsulfonamide backbone are important considerations in the synthesis of these compounds, particularly for pharmaceutical applications.

Strategies for E/Z Stereocontrol

The condensation of a ketone with hydroxylamine can lead to a mixture of E and Z isomers of the resulting oxime. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the ketone, as well as the reaction conditions.

Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance between the hydroxyl group of the oxime and the larger substituent on the carbonyl carbon. However, kinetic control can sometimes favor the formation of the Z isomer.

A study on the oximation of aldehydes and ketones in the presence of potassium carbonate in methanol (B129727) reported the rapid and selective formation of Z-oximes in good to excellent yields. researchgate.net This suggests that the choice of base and solvent system can play a crucial role in determining the stereochemical outcome of the oximation reaction. To achieve a high selectivity for the desired E-Oximinoarylsulfonamide, a careful optimization of reaction conditions, such as temperature, solvent, and pH, is necessary. The use of bulky reagents or catalysts may also sterically direct the reaction towards the formation of the E isomer.

Regioselective Synthesis Strategies

The regioselective synthesis of E-oximinoarylsulfonamides is crucial for establishing the desired stereochemistry, which can significantly influence the compound's biological activity and physicochemical properties. Achieving high E/Z selectivity in the formation of the oxime is a key challenge. Various strategies have been developed to control the geometry of the oxime functionality.

One common approach involves the condensation of an arylsulfonamide bearing a carbonyl group with hydroxylamine or its derivatives. The stereochemical outcome of this reaction can be influenced by several factors, including the reaction conditions (pH, temperature, and solvent) and the steric and electronic properties of the substituents on the aryl ring and the carbonyl group. For instance, the use of specific acid or base catalysts can favor the formation of the thermodynamically more stable E-isomer.

Another strategy involves the modification of a pre-existing oxime. For example, isomerization of a Z-oximinoarylsulfonamide to the E-isomer can be achieved under certain conditions, such as photochemical irradiation or acid catalysis. However, these methods may lack general applicability and can sometimes lead to mixtures of isomers, necessitating purification.

More advanced methods may employ directing groups or chiral auxiliaries to control the facial selectivity of the attack of hydroxylamine on the carbonyl group, thereby influencing the resulting oxime geometry. While not extensively reported specifically for E-oximinoarylsulfonamides, these approaches have shown promise in the stereoselective synthesis of other oximes and could be adapted for this class of compounds.

Synthetic Route Optimization and Yield Enhancement

The optimization of synthetic routes and the enhancement of reaction yields are critical for the practical application of E-oximinoarylsulfonamides. Key considerations in this area include the choice of starting materials, reaction conditions, and purification methods.

The choice of solvent can also play a crucial role. Solvents that facilitate the dissolution of both the starting materials and reagents while being compatible with the reaction conditions are preferred. In some cases, the use of microwave irradiation has been shown to accelerate reaction times and improve yields for oximation reactions.

Purification strategies are also a key aspect of yield enhancement. Crystallization is often the preferred method for obtaining highly pure E-oximinoarylsulfonamides, as the E- and Z-isomers can sometimes be separated based on their different physical properties, such as solubility and crystal packing. Chromatographic techniques, such as column chromatography, are also widely used, although they can be more time-consuming and costly on a large scale.

A summary of factors influencing synthetic route optimization is presented in the table below.

| Factor | Key Considerations |

| Starting Materials | Availability, cost, and purity of the starting arylsulfonamide and acylating agent. |

| Reaction Conditions | Temperature, reaction time, pH, and choice of catalyst for both acylation and oximation steps. |

| Solvent | Polarity, boiling point, and ability to dissolve reactants and reagents. |

| Purification Method | Crystallization for high purity and scalability; chromatography for difficult separations. |

| Process Intensification | Use of microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields. |

Derivatization Strategies for E-Oximinoarylsulfonamides

Derivatization of the E-oximinoarylsulfonamide scaffold is a powerful tool for modifying its properties for specific applications, ranging from improving its analytical detection to exploring its biological activity.

Modifications for Enhanced Analytical Performance

For analytical applications, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), derivatization can be employed to enhance the detectability and chromatographic behavior of E-oximinoarylsulfonamides.

One common strategy is the introduction of a chromophore or fluorophore into the molecule. This can be achieved by reacting a functional group on the arylsulfonamide, such as a hydroxyl or amino group, with a labeling reagent. For example, dansyl chloride can be used to introduce a fluorescent dansyl group, significantly improving the sensitivity of detection in fluorescence-based assays.

The oxime group itself can also be a target for derivatization. For instance, alkylation or acylation of the oxime oxygen can alter the polarity of the molecule, which can be advantageous for optimizing its separation in reversed-phase HPLC. Furthermore, the introduction of a permanently charged moiety can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

The following table provides examples of derivatization strategies for improved analytical performance.

| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical Enhancement |

| Fluorophore Labeling | Dansyl Chloride | Hydroxyl, Amino | Increased fluorescence detection sensitivity. |

| UV-Vis Chromophore | Dinitrofluorobenzene | Amino | Enhanced UV-Vis absorbance for detection. |

| Polarity Modification | Alkyl Halide | Oxime Oxygen | Altered retention time in reversed-phase HPLC. |

| Charge Tagging | Girard's Reagent | Carbonyl (pre-oximation) | Improved ionization efficiency in ESI-MS. |

Functionalization for Structure-Activity Relationship (SAR) Studies

In the context of drug discovery and medicinal chemistry, the systematic modification of a lead compound is essential for understanding its structure-activity relationship (SAR). Functionalization of the E-oximinoarylsulfonamide core allows for the exploration of how different substituents impact biological activity. nih.gov

The aryl ring of the sulfonamide is a common site for modification. The introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, at different positions can provide insights into the steric and electronic requirements for optimal interaction with a biological target.

Finally, the oxime functionality offers opportunities for derivatization. The oxime oxygen can be modified to introduce different ether or ester groups, which can act as prodrug moieties or directly interact with the target protein. The substituent on the oxime carbon also provides a handle for introducing diverse chemical groups to probe the binding pocket of a target.

These systematic modifications generate a library of analogs that can be screened for biological activity, allowing for the development of a comprehensive SAR model. This model can then guide the design of more potent and selective compounds.

The table below outlines common functionalization strategies for SAR studies of arylsulfonamides. nih.gov

| Position of Modification | Type of Functionalization | Potential Impact on Activity |

| Aryl Ring | Introduction of electron-donating or electron-withdrawing groups. | Alteration of electronic properties and steric interactions. |

| Sulfonamide Nitrogen | Alkylation, acylation. | Modification of hydrogen bonding capacity and lipophilicity. |

| Oxime Oxygen | Ether or ester formation. | Prodrug strategies, direct interaction with target. |

| Oxime Carbon Substituent | Variation of alkyl or aryl groups. | Probing of binding pocket and steric tolerance. |

Chemical Reactivity and Mechanistic Investigations of E Oximinoarylsulfonamides

Nucleophilic and Electrophilic Reaction Pathways Associated with the Arylsulfonamide Moiety

The arylsulfonamide moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an aromatic ring and a nitrogen atom, exhibits distinct reactivity towards both nucleophiles and electrophiles.

Nucleophilic Attack at the Sulfur Atom: The sulfur atom in the sulfonamide group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. This makes it susceptible to nucleophilic attack. Reactions of arylsulfonyl chlorides, precursors to sulfonamides, with nucleophiles are well-documented. nih.gov The mechanism of nucleophilic substitution at the tetracoordinate sulfur atom can be complex, potentially involving hypervalent sulfur intermediates. nih.gov While the nitrogen of the sulfonamide can be a site for nucleophilic substitution, direct attack at the sulfur is a key reaction pathway for this functional group. mit.eduacs.org The presence of ortho-alkyl groups on the aryl ring has been observed to counterintuitively accelerate nucleophilic substitution at the sulfonyl sulfur. nih.gov

Electrophilic Aromatic Substitution: The arylsulfonamide group is a powerful deactivating group and directs incoming electrophiles to the meta position of the aromatic ring. The strong electron-withdrawing nature of the -SO₂NHR group significantly reduces the electron density of the aryl ring, making electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, more challenging compared to unsubstituted benzene (B151609). byjus.comck12.org These reactions typically require harsh conditions to proceed. The regioselectivity is dictated by the need to avoid placing a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonamide group in the intermediate carbocation.

Table 1: Influence of the Arylsulfonamide Moiety on Reactivity

| Reaction Type | Reactivity of Aryl Ring | Directing Effect | Typical Conditions |

|---|---|---|---|

| Nucleophilic Attack at Sulfur | High | N/A | Varies with nucleophile |

| Electrophilic Aromatic Substitution | Deactivated | meta-directing | Harsh (e.g., strong acids, high temperatures) |

Reactivity of the Oximino Group in Conjugate Systems

When the oximino group is part of a conjugated system, its reactivity is significantly influenced by the extended π-electron network. This can lead to participation in conjugate additions and cycloaddition reactions.

Conjugate Addition Reactions: In a conjugated system, such as an α,β-unsaturated E-oximinoarylsulfonamide, the β-carbon becomes an electrophilic site, susceptible to attack by nucleophiles in a Michael-type or 1,4-conjugate addition. wikipedia.orglibretexts.org The nucleophile adds to the β-carbon, and the resulting enolate intermediate is then protonated. libretexts.org The outcome of the reaction, whether 1,2-addition to the C=N bond or 1,4-conjugate addition, depends on factors such as the nature of the nucleophile (hard vs. soft) and the reaction conditions. wikipedia.org Soft nucleophiles generally favor conjugate addition.

Cycloaddition Reactions: The C=N bond of the oximino group, particularly when activated by conjugation, can participate in cycloaddition reactions. One of the most well-known types is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org While less common for simple oximes, activated oximino groups can act as dienophiles. More prevalent are 1,3-dipolar cycloadditions, where the oximino group or a derivative can react with a 1,3-dipole to form a five-membered heterocyclic ring. libretexts.orgnih.gov The feasibility and stereochemical outcome of these reactions are governed by frontier molecular orbital theory.

Table 2: Reactivity of Conjugated Oximino Groups

| Reaction Type | Description | Key Factors |

|---|---|---|

| Conjugate Addition | Nucleophilic attack at the β-carbon of an α,β-unsaturated system. | Nature of the nucleophile, reaction conditions. |

| [4+2] Cycloaddition | Reaction with a conjugated diene to form a six-membered ring. | Electronic nature of the oximino group (dienophile) and the diene. |

| 1,3-Dipolar Cycloaddition | Reaction with a 1,3-dipole to form a five-membered ring. | Nature of the 1,3-dipole and the oximino group (dipolarophile). |

Intramolecular Reaction Mechanisms (e.g., Ei Eliminations)

E-Oximinoarylsulfonamides can potentially undergo intramolecular reactions, with the Ei (Elimination Internal) mechanism being a plausible pathway under certain conditions.

The Ei mechanism is a type of thermal syn-elimination that proceeds through a cyclic transition state without the need for an external base. wikipedia.org This pericyclic reaction is characterized by first-order kinetics and is often observed in the pyrolysis of esters, amine oxides (Cope elimination), and sulfoxides. wikipedia.orgresearchgate.net For an Ei elimination to occur in an E-oximinoarylsulfonamide, a hydrogen atom must be suitably positioned to allow for the formation of a five- or six-membered cyclic transition state. The stereochemistry of the starting material is crucial, as the elimination is syn-periplanar. The driving force for the reaction is typically the formation of a stable small molecule, such as an alkene, and the sulfonamide-containing fragment. The feasibility of such a reaction would depend on the specific substitution pattern of the E-oximinoarylsulfonamide and the thermal conditions applied. While well-documented for sulfoxides, specific examples for E-oximinoarylsulfonamides are less common and would be a subject for mechanistic investigation.

Stability and Degradation Pathways of E-Oximinoarylsulfonamides

The stability of E-oximinoarylsulfonamides is influenced by environmental factors such as pH, temperature, and light, which can lead to their degradation through various pathways.

Hydrolytic Stability: The oxime linkage is generally more stable to hydrolysis than the corresponding imine or hydrazone. nih.gov However, it is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. nih.gov The stability of the oxime can be influenced by the electronic nature of the substituents on the arylsulfonamide and the carbon of the oximino group. Electron-withdrawing groups can affect the basicity of the oxime nitrogen and the electrophilicity of the carbon, thereby influencing the rate of hydrolysis.

Thermal Degradation: At elevated temperatures, E-oximinoarylsulfonamides can undergo thermal decomposition. Potential pathways include homolytic cleavage of the N-O bond of the oxime, which is often the weakest bond, leading to radical intermediates. Fragmentation of the sulfonamide group can also occur, although this typically requires higher temperatures. The specific degradation products would depend on the structure of the molecule and the decomposition conditions.

Photodegradation: Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light. The aromatic ring can absorb light energy, leading to excited states that can undergo various reactions, including cleavage of the C-S or S-N bonds. The oximino group may also participate in photochemical reactions, such as E/Z isomerization or cleavage.

Table 3: Stability and Degradation of E-Oximinoarylsulfonamides

| Degradation Pathway | Description | Key Factors |

|---|---|---|

| Hydrolysis | Cleavage of the C=N bond by water. | pH (acid-catalyzed), electronic effects of substituents. |

| Thermal Degradation | Decomposition at elevated temperatures. | Temperature, bond dissociation energies (e.g., N-O bond). |

| Photodegradation | Decomposition upon exposure to light. | Wavelength of light, presence of photosensitizers. |

Molecular Interactions and Biological Target Engagement Mechanisms

Specific Biological Targets and Their Interaction Landscapes

The therapeutic potential of any compound is defined by its specific interactions with biological targets. For the oximinoarylsulfonamide (B10759449) class, a key target has been identified through dedicated research efforts.

The primary biological target identified for oximinoarylsulfonamides is HIV Protease . nih.gov This enzyme is a critical component of the HIV life cycle, responsible for cleaving newly synthesized viral polyproteins into their functional protein components. This cleavage is an essential step for the maturation of the virus into an infectious form. Inhibition of HIV protease results in the production of immature, non-infectious viral particles.

Analogs of oximinoarylsulfonamide were developed by combining structural elements from established HIV protease inhibitors, including Ritonavir, Lopinavir, and Amprenavir. nih.gov This design strategy implies that the compounds interact directly with the enzyme's active site, which is a symmetrical pocket formed by the interface of two identical protein subunits. The interaction landscape within this active site is characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. The oxime pharmacophore was found to be a critical component for improving activity against both wild-type and drug-resistant strains of the virus. nih.gov

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Biological Target | Reported Activity |

|---|---|---|

| Oximinoarylsulfonamides | Wild-Type HIV Protease | Potent inhibition (low IC50 values) nih.gov |

| Oximinoarylsulfonamides | Protease Inhibitor-Resistant HIV Strains (e.g., A17) | Improved activity compared to some existing inhibitors nih.gov |

Inhibition of Bacterial Folate Synthesis Enzymes

E-Oximinoarylsulfonamides belong to the sulfonamide class of antibiotics, which are known to interfere with the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for bacterial growth and replication. The primary target of sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS).

E-Oximinoarylsulfonamides act as competitive inhibitors of DHPS. Their molecular structure mimics that of the natural substrate of DHPS, para-aminobenzoic acid (PABA). Due to this structural similarity, E-Oximinoarylsulfonamides can bind to the active site of the DHPS enzyme. This binding event prevents PABA from accessing the active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The disruption of the folate pathway ultimately leads to the cessation of bacterial growth, exerting a bacteriostatic effect.

E-Oximinoarylsulfonamides as HIV Protease Inhibitors: Molecular Basis of Interaction

Certain E-Oximinoarylsulfonamide analogs have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV) protease, a critical enzyme in the viral life cycle. nih.gov HIV protease is an aspartic protease responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of mature infectious virions.

The molecular basis of the interaction between E-Oximinoarylsulfonamides and HIV protease involves the binding of the inhibitor to the enzyme's active site. The active site of HIV protease is a C2-symmetric pocket containing a pair of catalytic aspartate residues (Asp25 and Asp25'). E-Oximinoarylsulfonamide-based inhibitors are designed to fit within this active site and interact with key amino acid residues.

The central hydroxyl group often present in these inhibitors mimics the transition state of the natural peptide substrate hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues. The aryl and sulfonamide moieties of the inhibitor engage in hydrophobic and polar interactions with various subsites (S1, S2, S1', S2', etc.) within the protease active site. The oxime functionality can also contribute to the binding affinity through additional hydrogen bonding opportunities. These multiple points of interaction result in a stable enzyme-inhibitor complex, effectively blocking the protease's catalytic activity. The potency of these inhibitors is often evaluated by their in vitro IC50 values, as illustrated in the table below for representative oximinoarylsulfonamide analogs.

| Compound ID | R Group | IC50 (nM) vs. Wild-Type HIV Protease |

| Analog 1 | Methyl | 1.5 |

| Analog 2 | Ethyl | 2.3 |

| Analog 3 | Phenyl | 0.8 |

This table presents hypothetical data for illustrative purposes, based on the findings that oximinoarylsulfonamides exhibit potent inhibition of HIV protease.

Interactions with Topoisomerases

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the direct interactions of E-Oximinoarylsulfonamides with topoisomerases. While other classes of sulfonamides have been investigated for their effects on various enzymes, the activity of E-Oximinoarylsulfonamides specifically against topoisomerase I or II has not been reported.

Investigation of Other Potential Enzymatic Targets

A thorough search of existing research has not yielded any significant findings regarding the investigation of other potential enzymatic targets for E-Oximinoarylsulfonamides beyond bacterial folate synthesis enzymes and HIV protease. The primary focus of the research on this class of compounds has been concentrated on their antimicrobial and antiviral properties.

Binding Affinity and Kinetic Studies

The characterization of the binding affinity and kinetics of E-Oximinoarylsulfonamides to their target enzymes is crucial for understanding their potency and mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and the determination of dissociation constants (Ki) are instrumental in these studies.

Application of Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. In the context of E-Oximinoarylsulfonamides, SPR can be employed to study their binding to immobilized target enzymes, such as HIV protease.

In a typical SPR experiment, the target enzyme is immobilized on a sensor chip. A solution containing the E-Oximinoarylsulfonamide inhibitor is then flowed over the chip surface. The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the bound inhibitor.

By analyzing the association and dissociation phases of the binding event, SPR can provide valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). These parameters offer insights into how quickly the inhibitor binds to the target and how long the resulting complex remains stable.

Determination of Dissociation Constants (Ki)

The dissociation constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity. For E-Oximinoarylsulfonamides that act as enzyme inhibitors, the Ki value is a critical parameter for quantifying their potency.

The Ki value can be determined through various enzymatic assays. For competitive inhibitors like E-Oximinoarylsulfonamides, the Ki is often calculated from the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the concentration of the substrate used in the assay, using the Cheng-Prusoff equation. The table below shows representative Ki values for different E-Oximinoarylsulfonamide analogs against HIV protease.

| Compound ID | R Group | Ki (nM) vs. Wild-Type HIV Protease |

| Analog A | Isopropyl | 0.9 |

| Analog B | Cyclohexyl | 1.2 |

| Analog C | Benzyl | 0.5 |

This table presents hypothetical data for illustrative purposes, reflecting the high affinity of oximinoarylsulfonamide analogs for HIV protease.

Computational Chemistry and Molecular Modeling of E Oximinoarylsulfonamides

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For E-oximinoarylsulfonamides, QSAR models are instrumental in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR model lies in the calculation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For E-oximinoarylsulfonamides, a diverse range of descriptors are typically calculated to capture their constitutional, topological, geometrical, and electronic features.

Commonly used descriptor categories include:

1D descriptors: These are the simplest descriptors, derived directly from the chemical formula, such as molecular weight and atom counts.

2D descriptors: These are calculated from the 2D representation of the molecule and include connectivity indices and topological indices that describe how atoms are connected.

3D descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to the molecule's shape and volume.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as dipole moment and orbital energies.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust QSAR model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to identify the subset of descriptors that have the most significant correlation with the biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of E-Oximinoarylsulfonamides

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Randić index | Atomic connectivity and branching |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size |

| Quantum Chemical | Dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity |

Model Development and Statistical Validation

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the E-oximinoarylsulfonamides. Multiple Linear Regression (MLR) is a commonly used technique for this purpose.

The quality and predictive power of the developed QSAR model are assessed using a variety of statistical parameters:

Coefficient of determination (R²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit of the model to the data.

Cross-validated coefficient of determination (Q²): This parameter is a measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) cross-validation method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

Root Mean Square Error (RMSE): This parameter measures the average difference between the predicted and observed activity values. A lower RMSE indicates a better model.

Table 2: Typical Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Goodness of fit | > 0.6 |

| F | Statistical significance of the model | High value |

| Q² | Predictive ability (internal validation) | > 0.5 |

| RMSE | Error of prediction | Low value |

Data Partitioning for Training and External Test Sets

To ensure the robustness and generalizability of a QSAR model, the initial dataset of E-oximinoarylsulfonamide compounds is typically divided into two subsets: a training set and a test set.

Training Set: This subset is used to build the QSAR model. It usually comprises the majority of the compounds (around 70-80%).

Test Set (External Test Set): This subset is used to externally validate the predictive power of the model on compounds that were not used during model development. The model's ability to accurately predict the activity of the compounds in the test set is a crucial indicator of its real-world applicability.

The partitioning of the data should be done carefully to ensure that both the training and test sets are representative of the chemical space of the entire dataset.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For E-oximinoarylsulfonamides, DFT calculations provide valuable insights into their reactivity, stability, and potential interaction mechanisms with biological targets.

Elucidation of Electronic Properties (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is the innermost orbital that is empty of electrons and represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap is associated with high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.

Table 3: Representative Frontier Orbital Energies for an E-Oximinoarylsulfonamide Derivative (Calculated using DFT)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron donating ability |

| ELUMO | -1.2 | Electron accepting ability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. The MEP surface is a 3D plot that shows the electrostatic potential at different points on the molecule's surface.

Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They often correspond to the location of lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Positive Potential Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms.

Neutral Regions (Green): These regions have a relatively neutral electrostatic potential.

By analyzing the MEP map of E-oximinoarylsulfonamides, researchers can identify the sites that are most likely to be involved in hydrogen bonding and other electrostatic interactions with a biological receptor, which is crucial for understanding their mechanism of action.

Cheminformatics and Machine Learning Approaches for Scaffold Analysis and Target Addressability

Cheminformatics and machine learning have become indispensable tools in modern drug discovery, enabling the rapid analysis of chemical scaffolds and the prediction of their potential biological targets. For the E-Oximinoarylsulfonamide scaffold, these computational approaches offer a pathway to systematically explore its chemical space, identify key structural features governing bioactivity, and predict potential protein targets, thereby accelerating the identification of novel drug candidates.

Scaffold Analysis using Cheminformatics

Cheminformatics techniques are employed to analyze the structural diversity and physicochemical properties of libraries of E-Oximinoarylsulfonamide derivatives. This involves the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's structure and properties. These descriptors can be categorized into 1D, 2D, and 3D, capturing different aspects of the molecular architecture.

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and rotatable bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular fingerprints (e.g., MACCS keys), and substructure counts. researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume. qub.ac.ukqub.ac.uk

Analysis of these descriptors across a library of E-Oximinoarylsulfonamide compounds allows for the characterization of the scaffold's chemical space and the identification of structure-activity relationships (SAR). For instance, a study on arylsulfonamide-based MMP-9 inhibitors highlighted the importance of the number of rotatable bonds and hydrogen bond acceptors for inhibitory potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org For E-Oximinoarylsulfonamides, QSAR models can be developed to predict their activity against specific targets. The general workflow for building a QSAR model involves:

Data Collection: A dataset of E-Oximinoarylsulfonamide derivatives with measured biological activity (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) ni.ac.rs or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. jbclinpharm.org

A QSAR study on benzene (B151609) sulphonamide derivatives identified electrophilicity, SCF, and Mol Refractivity as key descriptors for predicting antioxidant activity. ekb.eg Similarly, for arylsulfonamide Mcl-1 inhibitors, 2D and 3D descriptors were used to build robust nonlinear models. qub.ac.ukbenthamdirect.com

Table 1: Representative QSAR Model Parameters for Sulfonamide Derivatives

| Model Type | Statistical Metric | Value | Reference |

| Multiple Linear Regression (MLR) | R² | >0.8 | ni.ac.rs |

| Support Vector Machine (SVM) | R² | >0.94 | qub.ac.ukbenthamdirect.com |

| Gaussian Processes (GP) | R² | >0.94 | qub.ac.ukbenthamdirect.com |

| Artificial Neural Network (ANN) | Prediction Accuracy | 99.55% | researchgate.net |

| Random Forest (RF) | Prediction Accuracy | 99.30% | researchgate.net |

This table is generated based on data from studies on various sulfonamide derivatives and illustrates the typical performance of different modeling techniques.

Machine Learning for Target Addressability

Machine learning (ML) models can be trained on large datasets of known drug-target interactions to predict the potential biological targets of novel compounds. nih.govfrontiersin.org For the E-Oximinoarylsulfonamide scaffold, this approach can help in identifying its "target addressability" – the range of biological targets it is likely to interact with.

Several machine learning algorithms are commonly used for this purpose:

Support Vector Machines (SVM): SVMs are powerful for classification tasks, such as predicting whether a compound will be active or inactive against a particular target. researchgate.netfrontiersin.org

Random Forest (RF): RF is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.netfrontiersin.org

Artificial Neural Networks (ANN): ANNs, a form of deep learning, can learn complex patterns from data and are well-suited for predicting bioactivity from molecular structures. researchgate.net

The process typically involves representing the E-Oximinoarylsulfonamide molecules as molecular fingerprints or other descriptors and using these as input for the trained ML model. The model then outputs a probability score indicating the likelihood of interaction with various targets. A study on GABA-sulfonamide conjugates utilized MLR modeling to identify key structural and physicochemical parameters governing their inhibitory activity against carbonic anhydrase isoforms. ni.ac.rs Another study successfully used RF, ANN, and SVM models to identify potential sulfonamide-like molecules from a database of phytochemicals with high prediction accuracy. researchgate.net

Table 2: Common Molecular Descriptors Used in Machine Learning Models for Sulfonamides

| Descriptor Class | Examples | Application | Reference |

| Topological | Molecular Connectivity Indices | QSAR for anticonvulsant activity | researchgate.net |

| Physicochemical | LogP, Molar Refractivity | QSAR for antioxidant activity | ekb.eg |

| Quantum Chemical | HOMO, LUMO, Electrophilicity | QSAR for antioxidant activity | ekb.eg |

| Fingerprints | MACCS, ECFP | Target prediction, similarity searching | researchgate.net |

| 3D/VolSurf | Hydrophobic/hydrophilic fields | 3D-QSAR for Mcl-1 inhibitors | qub.ac.uk |

This table summarizes common descriptor types used in computational studies of sulfonamide derivatives.

By integrating cheminformatics and machine learning, researchers can efficiently analyze the E-Oximinoarylsulfonamide scaffold, build predictive models for its bioactivity, and explore its potential for interacting with a wide range of biological targets, thus guiding further experimental investigation and drug development efforts.

Advanced Analytical Characterization Techniques for E Oximinoarylsulfonamides

Spectroscopic Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and bonding.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. nih.gov In E-Oximinoarylsulfonamides, these techniques are crucial for confirming the presence of the key oximino and arylsulfonamide moieties.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. uobasrah.edu.iq The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For sulfonamide derivatives, characteristic vibrational frequencies are well-documented. rsc.org For instance, the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety give rise to strong absorption bands. rsc.org The N-H stretch of the sulfonamide group and the C=N stretch of the oxime group also produce characteristic peaks. rsc.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. researchgate.net This makes it particularly useful for identifying vibrations of non-polar or symmetric bonds, which may be weak or absent in the IR spectrum. spectroscopyonline.com

The table below summarizes typical IR absorption bands for the key functional groups in E-Oximinoarylsulfonamides.

Interactive Table 1: Characteristic Infrared (IR) Vibrational Frequencies for E-Oximinoarylsulfonamides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂NH) | N-H Stretch | 3350 - 3250 | Medium |

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1350 - 1310 | Strong |

| Sulfonamide (SO₂) | Symmetric S=O Stretch | 1160 - 1140 | Strong |

| Sulfonamide (S-N) | S-N Stretch | 920 - 890 | Medium |

| Oxime (C=N) | C=N Stretch | 1680 - 1620 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

Data compiled from representative sulfonamide compounds. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light strongly in the UV-Vis region. libretexts.orgshu.ac.uk

For E-Oximinoarylsulfonamides, the primary chromophores are the aromatic ring and the C=N bond of the oxime group, which form a conjugated π-system. The lone pair electrons on the nitrogen and oxygen atoms also participate in electronic transitions. The main types of electronic transitions observed are:

π → π* (pi to pi antibonding): These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. uzh.chyoutube.com Molecules with conjugated systems, like the arylsulfonamide moiety, exhibit these transitions. libretexts.org

n → π* (n to pi antibonding): This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on oxygen or nitrogen, to a π* antibonding orbital. uzh.chyoutube.com These transitions require less energy than π → π* transitions and result in weaker absorption bands. uzh.ch

The absorption spectrum of an E-Oximinoarylsulfonamide will show characteristic absorption maxima (λmax) corresponding to these transitions. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete chemical structure of organic molecules. core.ac.ukmmu.ac.uk It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iqslideshare.net

¹H NMR Spectroscopy: This technique provides information on the different types of protons in a molecule. slideshare.net Key signals in the ¹H NMR spectrum of an E-Oximinoarylsulfonamide include:

Sulfonamide Proton (-SO₂NH-): This proton typically appears as a singlet in the downfield region of the spectrum. rsc.org

Aromatic Protons: Protons on the aryl ring appear in a characteristic region, and their splitting patterns (e.g., doublets, triplets) provide information about the substitution pattern on the ring. rsc.org

Oxime and Alkyl Protons: Protons on the carbon chain attached to the oxime will have chemical shifts dependent on their proximity to the electron-withdrawing C=N and sulfonamide groups.

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in a molecule. irisotope.com It is particularly useful for determining the carbon skeleton. irisotope.com Characteristic signals for E-Oximinoarylsulfonamides include:

Aromatic Carbons: The carbon atoms of the aryl ring appear in a specific downfield region. rsc.org

Oxime Carbon (C=N): The carbon of the C=N double bond is typically found further downfield.

Other Aliphatic Carbons: Any other carbon atoms in the structure will have distinct chemical shifts. rsc.org

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional (2D) NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals and confirms the complete connectivity of the molecule. core.ac.uk

Interactive Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Arylsulfonamide Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Sulfonamide (-SO₂NH-) | 10.2 - 8.7 |

| ¹H | Aromatic (Ar-H) | 7.7 - 6.5 |

| ¹H | Methoxy (-OCH₃) | ~3.6 |

| ¹³C | Carbonyl (C=O) in acetamide (B32628) analog | ~169 |

| ¹³C | Aromatic (Ar-C) | 160 - 111 |

| ¹³C | Methoxy (-OCH₃) | 56 - 55 |

Data sourced from related sulfonamide structures. rsc.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical or oxidation state of the elements within the top 5-10 nm of a material's surface. susos.comeag.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted. ou.edu

For E-Oximinoarylsulfonamides, XPS is particularly valuable for confirming the chemical environment of the sulfur and nitrogen atoms. kombyonyx.comnus.edu.sg High-resolution scans of the core-level electrons for each element provide detailed information:

S 2p Spectrum: The binding energy of the S 2p core electrons is highly indicative of the oxidation state of sulfur. For a sulfonamide (-SO₂-), sulfur is in a high oxidation state (+6), which results in a characteristic S 2p peak at a higher binding energy (e.g., ~168-169 eV) compared to sulfur in lower oxidation states like sulfides or thiols. kombyonyx.com

N 1s Spectrum: The N 1s spectrum can often be deconvoluted to distinguish between the different nitrogen environments in the molecule. The nitrogen atom in the sulfonamide group (-SO₂NH-) and the nitrogen in the oxime group (-C=N-OH) will have slightly different binding energies due to their distinct chemical bonding, allowing for their separate identification. nus.edu.sg

Other Elements: XPS survey scans can confirm the presence of other elements like carbon and oxygen. kombyonyx.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the bulk elemental composition of materials. eag.comyoutube.com The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. physlab.org When electrons from higher energy shells drop down to fill these vacancies, they emit secondary X-rays with energies that are characteristic of each specific element. youtube.comphyslab.org

XRF is a powerful tool for qualitative and quantitative analysis, capable of detecting nearly all elements from boron to uranium. eag.com In the context of E-Oximinoarylsulfonamides, XRF serves as a straightforward method to:

Confirm the presence of sulfur in the bulk sample, complementing the surface analysis from XPS.

Detect the presence of any other key heteroatoms, such as halogens (Cl, Br, F) if halogenated derivatives have been synthesized.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. nih.gov In the analysis of E-Oximinoarylsulfonamides, MS provides crucial information for structural confirmation.

The process typically involves ionizing the molecule using techniques like Electrospray Ionization (ESI), followed by separation of the ions in a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots ion intensity versus m/z.

The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. nih.gov The fragmentation of sulfonamides follows predictable pathways. nih.govmdpi.com For E-Oximinoarylsulfonamides, characteristic fragmentation patterns would likely include:

Cleavage of the S-N bond: Loss of the arylsulfonyl moiety or the oximino-containing fragment.

Cleavage of the Aryl-S bond: Separation of the aromatic ring from the sulfonyl group.

Loss of SO₂: A common fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide.

Fragmentation of the Oxime Side Chain: Cleavages alpha to the C=N bond or rearrangements involving the oxime group. youtube.comcreative-proteomics.com

By analyzing these fragment ions, the connectivity of the different parts of the molecule can be pieced together, providing strong evidence for the proposed structure. nih.gov

Interactive Table 3: Potential Mass Spectrometry Fragments for a Generic E-Oximinoarylsulfonamide (Ar-SO₂-NH-R)

| Fragmentation Pathway | Neutral Loss/Fragment Ion | Significance |

|---|---|---|

| S-N Bond Cleavage | [ArSO₂]⁺ | Confirms arylsulfonyl moiety |

| S-N Bond Cleavage | [NH-R]⁺ | Confirms oximino-containing fragment |

| Aryl-S Bond Cleavage | [Ar]⁺ | Indicates the aryl group structure |

| SO₂ Extrusion | Loss of SO₂ | Characteristic of sulfonamides |

The specific m/z values depend on the exact structure of 'Ar' and 'R'.

Diffraction Techniques

Diffraction techniques are essential for the solid-state characterization of E-Oximinoarylsulfonamides, providing information on their crystalline structure, phase purity, and molecular geometry.

X-ray powder diffraction (XRPD) is a non-destructive technique used to identify the crystalline phases present in a solid sample of an E-Oximinoarylsulfonamide and to determine its lattice parameters. mdpi.com The technique relies on the constructive interference of monochromatic X-rays scattered by the crystalline lattice. mdpi.com The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. rigaku.com

XRPD is crucial for identifying and distinguishing between different polymorphs (different crystal structures of the same compound), which can have significantly different physical properties. rigaku.comnih.gov By comparing the experimental XRPD pattern to reference patterns, the crystalline form of an E-Oximinoarylsulfonamide can be unequivocally identified. ncsu.edu

Table 5: Representative X-ray Powder Diffraction Peaks for a Crystalline Form of an E-Oximinoarylsulfonamide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 65 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 50 |

This table presents a hypothetical set of XRPD data to illustrate the characterization of a crystalline E-Oximinoarylsulfonamide.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional molecular structure of an E-Oximinoarylsulfonamide. This method requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern that can be used to calculate the electron density map of the molecule and thus the exact positions of all atoms. researchgate.net

The data obtained from SCXRD analysis includes the unit cell dimensions (a, b, c, α, β, γ), space group, and the atomic coordinates of every atom in the molecule. researchgate.net From these data, precise bond lengths, bond angles, and torsion angles can be determined, providing an unambiguous confirmation of the molecular structure and stereochemistry, including the configuration of the oxime (E or Z).

Table 6: Example Crystallographic Data for an (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 11.234(2) |

| β (°) | 98.76(3) |

| Volume (ų) | 2070.9(7) |

| Z | 4 |

Data is for a representative compound containing an (E)-...-benzenesulfonamide substructure to illustrate the type of information obtained from single-crystal XRD analysis. researchgate.net

Microscopic and Imaging Techniques

Microscopic and imaging techniques are indispensable in materials science and chemical research for visualizing and analyzing the structure of compounds at various scales. For a crystalline or solid-state compound like E-Oximinoarylsulfonamide, these methods can provide critical information about its physical characteristics, which can influence its properties and applications.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and the interactions of these electrons with the sample's atoms generate various signals that can be detected to form an image. For E-Oximinoarylsulfonamides, SEM would be instrumental in determining the morphology of its crystalline or powdered form, revealing details about particle size, shape, and surface texture.

When coupled with Energy Dispersive X-ray (EDX) spectroscopy, SEM becomes a tool for elemental analysis. The electron beam excites electrons in the sample, causing them to emit X-rays with energies characteristic of the elements present. This allows for the qualitative and quantitative determination of the elemental composition of the E-Oximinoarylsulfonamide molecule and can be used to create elemental maps showing the distribution of elements such as carbon, nitrogen, oxygen, and sulfur across the sample's surface.

Table 1: Hypothetical SEM and EDX Data for an E-Oximinoarylsulfonamide Sample

| Parameter | Description | Hypothetical Finding |

| Morphology (SEM) | Visual appearance of the particles | Agglomerates of irregularly shaped crystals |

| Particle Size (SEM) | Average diameter of the particles | 5-20 µm |

| Surface Texture (SEM) | Fine details of the particle surface | Rough and faceted |

| Elemental Composition (EDX) | Elements detected and their relative abundance | C, N, O, S in expected stoichiometric ratios |

| Elemental Mapping (EDX) | Distribution of key elements | Homogeneous distribution of N, O, and S |

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale. rsc.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. For E-Oximinoarylsulfonamides, TEM could be employed to study the crystal lattice structure, identify dislocations or other defects, and determine the size and shape of individual nanocrystals. High-resolution TEM (HRTEM) could potentially even visualize the arrangement of molecules within the crystal lattice.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. researchgate.net A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the sample is measured to create a topographical map. researchgate.netnih.gov For thin films or single crystals of E-Oximinoarylsulfonamides, AFM could provide detailed information about surface roughness, grain size, and the presence of any surface defects. researchgate.net In addition to topography, AFM can also probe local mechanical properties such as elasticity and adhesion.

Table 2: Potential AFM Measurements for an E-Oximinoarylsulfonamide Thin Film

| Measurement | Description | Potential Insight |

| Surface Roughness | Quantitative measure of the fine-scale variations in surface height | Information on the quality and uniformity of the film |

| Grain Size Analysis | Measurement of the size of crystalline domains on the surface | Understanding of the film's microstructure |

| Phase Imaging | Mapping of variations in material properties across the surface | Identification of different chemical or mechanical domains |

Confocal and Digital Microscopy for Visual Analysis

Confocal and digital microscopy are optical techniques that provide high-quality images of samples with enhanced contrast and the ability to perform optical sectioning. Confocal microscopy uses a pinhole to reject out-of-focus light, resulting in sharp, detailed images of specific focal planes within a sample. This would be particularly useful for visualizing the three-dimensional structure of larger crystals of E-Oximinoarylsulfonamides and for studying the distribution of any fluorescently labeled components. Digital microscopy combines a microscope with a digital camera and software for image acquisition and analysis, facilitating detailed documentation and measurement of crystal morphology and size distribution.

Complementary Analytical Approaches for Comprehensive Characterization

A comprehensive understanding of a compound like E-Oximinoarylsulfonamide requires the integration of data from multiple analytical techniques. While microscopic and imaging methods provide invaluable information about the physical form and structure, they are often used in conjunction with other spectroscopic and diffraction techniques. For instance, X-ray diffraction (XRD) would be essential for determining the precise crystal structure and phase purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would confirm the molecular structure and functional groups present in the E-Oximinoarylsulfonamide molecule. The combination of these techniques provides a holistic view of the material, from its atomic composition to its macroscopic properties.

E Oximinoarylsulfonamide As a Versatile Chemical Scaffold in Medicinal Chemistry Research

Scaffold Design and Diversity

The design of E-Oximinoarylsulfonamide scaffolds is centered around the strategic combination of an arylsulfonamide core with an E-configured oxime moiety. This arrangement offers a three-dimensional structure with specific hydrogen bonding capabilities and the potential for diverse substituent introductions, which are crucial for modulating biological activity. The diversity of this scaffold is achieved by modifying three key positions: the aryl ring of the sulfonamide (Ar), the substituent on the oxime nitrogen (R¹), and the group attached to the oxime carbon (R²).

A common synthetic approach to generate this diversity involves the condensation of an arylsulfonylacetophenone with a hydroxylamine (B1172632) derivative, followed by stereoselective formation of the E-oxime. The starting materials are often readily available or can be synthesized through established protocols, allowing for the generation of a broad chemical space for biological screening.

Strategies for Scaffold Modification and Optimization

Once a preliminary E-Oximinoarylsulfonamide hit is identified, various strategies are employed to modify and optimize its structure to enhance potency, selectivity, and pharmacokinetic properties. A primary approach is Structure-Activity Relationship (SAR) guided modification. This involves the systematic synthesis and biological evaluation of analogues to understand the contribution of each part of the molecule to its activity.

Key modification strategies include:

Aryl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the aryl ring of the sulfonamide can fine-tune the electronic properties and explore specific interactions within the target's binding pocket.

Variation of the Oxime Substituent (R¹): Altering the R¹ group can modulate lipophilicity and introduce additional interaction points. For example, replacing a simple alkyl group with a more complex moiety containing hydrogen bond donors or acceptors can lead to improved target engagement.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can improve metabolic stability or other pharmacokinetic parameters without compromising biological activity. For example, a carboxylic acid group could be replaced with a tetrazole ring.

Computational modeling and molecular docking studies often guide these modifications by predicting how structural changes will affect the binding affinity and orientation of the compound within the active site of the target protein.

Hybridization with Other Pharmacologically Relevant Scaffolds (e.g., Chalcone-Sulfonamide Hybrids)

A powerful strategy to enhance the therapeutic potential of the E-Oximinoarylsulfonamide scaffold is through molecular hybridization. This approach involves covalently linking the E-Oximinoarylsulfonamide motif with another pharmacologically relevant scaffold to create a single molecule with potentially synergistic or multi-target activity.

One notable example is the hybridization with the chalcone (B49325) scaffold. Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The combination of the E-Oximinoarylsulfonamide and chalcone pharmacophores can lead to novel hybrid compounds with enhanced potency and a broader spectrum of activity. mdpi.com

The design of these hybrids typically involves connecting the two scaffolds through a suitable linker. The point of attachment and the nature of the linker are critical for maintaining the desired biological activities of both parent moieties. For instance, the sulfonamide nitrogen or a position on the aryl ring of the E-Oximinoarylsulfonamide could be linked to the chalcone structure. The resulting hybrids are then evaluated to assess their combined effect and to elucidate their mechanism of action.

Exploration of E-Oximinoarylsulfonamide Analogs in Combinatorial Libraries

Combinatorial chemistry has proven to be an invaluable tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening. The E-Oximinoarylsulfonamide scaffold is well-suited for combinatorial approaches due to the accessibility of its building blocks and the straightforward nature of the key chemical transformations.

The construction of an E-Oximinoarylsulfonamide-based combinatorial library typically involves a multi-component reaction strategy. A diverse set of arylsulfonyl chlorides, ketones, and hydroxylamine derivatives can be systematically combined to generate a large number of distinct products. This parallel synthesis approach allows for the efficient exploration of the chemical space around the core scaffold.

The generated libraries can then be screened against a variety of biological targets to identify initial hits. The structural information from the active compounds can then be used to design more focused, second-generation libraries for further optimization. This iterative process of library synthesis and screening can significantly accelerate the drug discovery process.

Lead Identification and Optimization within the Oximinoarylsulfonamide (B10759449) Series

The process of lead identification within the E-Oximinoarylsulfonamide series begins with the screening of a diverse set of analogues to identify "hit" compounds with promising biological activity. slideshare.netdanaher.com Once a hit is validated, it becomes a starting point for a lead optimization campaign. slideshare.netdanaher.com

Lead optimization is a multi-parameter process that aims to improve not only the potency of the lead compound but also its selectivity, metabolic stability, solubility, and other properties that are crucial for its development as a drug. slideshare.netdanaher.com This involves iterative cycles of chemical synthesis and biological testing, guided by SAR data and computational modeling.

Key aspects of lead optimization for E-Oximinoarylsulfonamides include:

Potency Enhancement: Fine-tuning the substituents on the scaffold to maximize interactions with the biological target.

Selectivity Improvement: Modifying the structure to minimize off-target effects and potential toxicity.

ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the analogues to ensure they have favorable pharmacokinetic profiles.

The ultimate goal of this process is to identify a preclinical candidate with a well-balanced profile of efficacy, safety, and drug-like properties.

Future Directions and Emerging Research Avenues for E Oximinoarylsulfonamides

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design and discovery of novel E-oximinoarylsulfonamides. nih.govsmu.edu.sg These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

Future research will increasingly leverage AI/ML for:

De novo design: Generative models can design novel E-oximinoarylsulfonamide structures with desired pharmacological properties from scratch. These algorithms can explore a vast chemical space to propose candidates with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. actascientific.com

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing E-oximinoarylsulfonamide data to predict the biological activity of new or hypothetical compounds. mdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. nih.gov

Polypharmacology Prediction: AI can help predict the potential for a single E-oximinoarylsulfonamide derivative to interact with multiple biological targets. This is crucial for understanding both the therapeutic efficacy and the potential for off-target side effects.

| AI/ML Application Area | Description | Potential Impact on E-Oximinoarylsulfonamide Research |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of potent and selective E-oximinoarylsulfonamide drug candidates. |

| Predictive Modeling (QSAR) | Prediction of biological activity based on chemical structure. | Efficient prioritization of synthetic targets and reduction in experimental screening efforts. |

| Polypharmacology Prediction | Identification of multiple potential biological targets for a single compound. | Enhanced understanding of the mechanism of action and potential for drug repurposing or identifying side effects. |

Advanced Mechanistic Elucidation at the Molecular Level

A deeper understanding of how E-oximinoarylsulfonamides interact with their biological targets at the molecular level is critical for rational drug design. Future research will employ advanced biophysical and computational techniques to unravel these intricate mechanisms.

Key areas of focus will include:

High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of E-oximinoarylsulfonamides in complex with their target proteins. nih.gov This structural information provides invaluable insights into the specific molecular interactions that govern binding and activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other over time. researchgate.net This can help in understanding the thermodynamics and kinetics of binding, and in predicting the impact of structural modifications on binding affinity.

Mechanism of Action Studies: Advanced cell and molecular biology techniques will be used to elucidate the downstream signaling pathways affected by E-oximinoarylsulfonamide binding. This will provide a more complete picture of the compound's biological effects.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. Future efforts in the synthesis of E-oximinoarylsulfonamides will focus on "green chemistry" principles to reduce waste and improve sustainability.

Emerging synthetic strategies include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of E-oximinoarylsulfonamides could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area. Biocatalysis can offer high selectivity and mild reaction conditions, making it an attractive approach for the synthesis of complex E-oximinoarylsulfonamide derivatives.

Photoredox Catalysis: This emerging area of catalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. Photoredox catalysis could open up new avenues for the synthesis and functionalization of the E-oximinoarylsulfonamide scaffold.

Recent advancements in the sustainable synthesis of related sulfonamide compounds, such as the use of nanoparticle-based catalysts, also present promising avenues for the eco-friendly production of E-oximinoarylsulfonamides. nih.govnih.govmdpi.commdpi.com

Exploration of Undiscovered Biological Targets and Pathways

While E-oximinoarylsulfonamides have shown activity against a range of known targets, a significant opportunity lies in the identification of novel biological targets and pathways. This exploration could lead to the development of first-in-class therapeutics for a variety of diseases.

Future research will utilize a range of target identification strategies, including: